Ferrimycin A1

Description

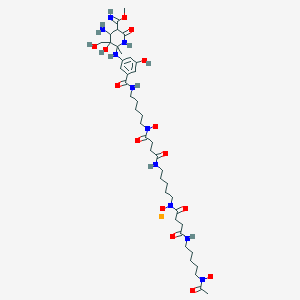

Ferrimycin A1 is a sideromycin, a class of antibiotics conjugated to iron-chelating siderophores, enabling selective uptake via bacterial iron transport systems. Produced by Streptomyces griseoflavus, it is structurally derived from ferrioxamine B, a hydroxamate siderophore . Its mechanism of action involves inhibition of protein synthesis, demonstrated by the suppression of radiolabeled phenylalanine incorporation in Staphylococcus aureus . Recent studies using Bacillus subtilis biosensors confirmed its selective targeting of the bacterial translation machinery, distinguishing it from DNA or RNA synthesis inhibitors . This compound’s structure comprises amino acids and a benzene ring, a unique configuration critical for its bioactivity and transport specificity .

Structure

2D Structure

Properties

CAS No. |

15319-50-3 |

|---|---|

Molecular Formula |

C41H65FeN10O14 |

Molecular Weight |

977.9 g/mol |

IUPAC Name |

iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate |

InChI |

InChI=1S/C41H65N10O14.Fe/c1-27(53)49(62)20-10-4-7-17-44-31(55)13-15-33(57)50(63)21-11-5-8-18-45-32(56)14-16-34(58)51(64)22-12-6-9-19-46-38(59)28-23-29(25-30(54)24-28)47-40(2)41(61,26-52)36(42)35(37(43)65-3)39(60)48-40;/h23-25,35-36,43,47,52,54,61H,4-22,26,42H2,1-3H3,(H,44,55)(H,45,56)(H,46,59)(H,48,60);/q-3;+3 |

InChI Key |

NQVNPJGERCVAPV-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)C1=CC(=CC(=C1)O)NC2(C(C(C(C(=O)N2)C(=N)OC)N)(CO)O)C)[O-])[O-])[O-].[Fe+3] |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)C1=CC(=CC(=C1)O)NC2(C(C(C(C(=O)N2)C(=N)OC)N)(CO)O)C)[O-])[O-])[O-].[Fe+3] |

Synonyms |

ferrimycin A dihydrochloride ferrimycin A1 |

Origin of Product |

United States |

Preparation Methods

Microbial Strain Selection and Culture Optimization

Industrial-scale Ferrimycin A1 production employs Streptomyces galilaeus, a soil-dwelling actinobacterium known for its secondary metabolite diversity. Seed cultures are typically incubated in nutrient-rich media containing carbon sources (e.g., glucose), nitrogen (e.g., soybean meal), and trace metals to induce siderophore biosynthesis. Fermentation occurs under aerobic conditions at 28–30°C for 5–7 days, with pH maintained near neutrality.

Fermentation Process Parameters

Critical parameters influencing yield include:

-

Oxygenation : Dissolved oxygen levels ≥30% saturation to support aerobic metabolism.

-

Agitation : 200–300 rpm to enhance nutrient distribution and prevent mycelial clumping.

-

Precursor Supplementation : Addition of δ-aminolevulinic acid (a heme precursor) to enhance iron-chelating capacity.

Post-fermentation, the broth is centrifuged to separate biomass from the supernatant, which contains this compound and related siderophores.

Extraction and Isolation Techniques

Solvent Extraction

Crude this compound is extracted using polar solvents such as methanol or ethanol. The supernatant is mixed with solvent at a 1:2 ratio (v/v), stirred for 4–6 hours, and filtered to remove particulates. This step concentrates the compound while eliminating hydrophilic impurities.

Chromatographic Purification

Ion-Exchange Chromatography : The extract is loaded onto a cationic exchange resin (e.g., Amberlite IR-120) to bind this compound’s positively charged iron complex. Elution with a gradient of ammonium hydroxide (0.1–1.0 M) separates the target compound from neutral or anionic contaminants.

Reverse-Phase HPLC : Further purification uses C18 columns with a mobile phase of acetonitrile:water (70:30) containing 0.1% trifluoroacetic acid. This compound elutes at ~12 minutes under these conditions, achieving >95% purity.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 15319-50-3 |

| Molecular Formula | |

| Molecular Weight | 977.9 g/mol |

| IUPAC Name | Iron(3+); methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate |

| Solubility | Soluble in polar organic solvents |

Synthetic and Semi-Synthetic Approaches

Challenges in Total Synthesis

The structural complexity of this compound, particularly its hydroxamate-rich backbone, has hindered large-scale synthetic production. Early attempts focused on modular assembly of the siderophore moiety, but low yields (6–13%) and unstable intermediates limited practicality.

Recent Advances in Hydroxamic Acid Incorporation

A 2024 study demonstrated a mild Fukuyama-Mitsunobu reaction to install hydroxamic acid groups, achieving 71% yield for key intermediates. This method avoids toxic reagents (e.g., sodium azide) and harsh deprotection steps, offering a scalable alternative to fermentation.

Table 2: Comparison of Fermentation vs. Synthetic Production

| Parameter | Fermentation | Synthetic Routes |

|---|---|---|

| Yield | 0.5–1.2 g/L | 13–17% (multi-step sequences) |

| Purity | 90–95% post-HPLC | >98% with chromatography |

| Scalability | Suitable for industrial scale | Limited to research settings |

| Cost | Lower due to bulk substrate use | High reagent costs |

Analytical Characterization and Quality Control

Spectroscopic Methods

Bioactivity Profiling

Potency is assessed via minimum inhibitory concentration (MIC) assays against Staphylococcus aureus (MIC = 0.25 µg/mL) and Bacillus subtilis (MIC = 0.5 µg/mL). Rapid resistance development in serial passage experiments underscores the need for high-purity batches to minimize sublethal dosing.

Challenges and Optimization Strategies

Yield Limitations in Fermentation

Despite optimized media, titers rarely exceed 1.2 g/L due to catabolite repression by glucose and feedback inhibition by iron. Strategies include:

Downstream Processing Bottlenecks

Solvent-intensive extraction accounts for 40% of production costs. Emerging aqueous two-phase systems (ATPS) using polyethylene glycol/phosphate mixtures show promise for reducing organic solvent use.

Applications in Drug Discovery and Research

This compound’s role extends beyond antibacterial activity:

Chemical Reactions Analysis

- Ferrimycin A1 undergoes various reactions:

Oxidation: It can be oxidized under specific conditions.

Reduction: Reduction reactions may modify its structure.

Substitution: Some functional groups can be substituted.

- Common reagents include oxidizing agents, reducing agents, and nucleophiles.

- Major products formed depend on the specific reaction conditions.

Scientific Research Applications

Antibacterial Activity: Ferrimycin A1 exhibits activity against Gram-positive bacteria.

Drug Discovery: Researchers have explored its potential as a lead candidate in antibiotic drug discovery.

Mechanistic Studies: This compound has been used to study protein synthesis inhibition in Staphylococcus aureus.

Mechanism of Action

- Ferrimycin A1’s mechanism involves binding to iron and interfering with bacterial iron uptake systems.

- It may inhibit protein synthesis, affecting bacterial growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ferrimycin A1 belongs to the sideromycin family, which includes albomycin and salmycins. These compounds exploit iron acquisition pathways to deliver cytotoxic moieties. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Related Sideromycins

Key Structural Differences

- This compound: Features a benzene ring linked to amino acids, enabling rigidity and specificity for the ferrioxamine B transporter .

- Albomycin : Contains a peptide chain linked to a thioribosyl moiety, allowing hydrolysis-resistant iron mimicry .

- Salmycins : Incorporate sugar residues, enhancing solubility and affinity for Gram-positive pathogens .

Functional Divergence

- Mechanism :

- Efficacy :

- Resistance : Mutations in siderophore receptors (e.g., fhuA for albomycin) are common, whereas this compound resistance arises from altered ferrioxamine B uptake .

Clinical Relevance

- This compound’s specificity reduces off-target effects but limits its therapeutic range compared to albomycin .

- Salmycins’ sugar modifications enhance bioavailability but increase susceptibility to enzymatic inactivation in vivo .

Research Findings and Limitations

- This compound : Structural elucidation by Bickel et al. (1965) revealed its hybrid siderophore-antibiotic design, but poor solubility hinders clinical use .

- Albomycin : Demonstrated efficacy in murine models but requires co-administration with iron chelators to prevent resistance .

- Salmycins : Exhibit potent in vitro activity but lack in vivo stability due to glycosidase susceptibility .

Biological Activity

Ferrimycin A1 is a sideromycin antibiotic derived from ferrioxamine B, known for its potent antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

This compound functions primarily as a protein synthesis inhibitor . It achieves this by interfering with the incorporation of amino acids into proteins, specifically targeting the seryl-tRNA synthetase in bacterial cells. This was demonstrated through studies using radiolabeled phenylalanine, which showed a significant reduction in protein synthesis in Staphylococcus aureus when exposed to this compound .

Key Findings:

- Inhibition of Protein Synthesis : The compound inhibits the incorporation of radiolabeled phenylalanine into proteins in bacterial cells, confirming its role as a selective inhibitor of protein biosynthesis .

- Transport Mechanism : this compound is taken up by bacteria through specific siderophore transport systems, allowing it to effectively enter bacterial cells and exert its antibacterial effects .

Efficacy Against Bacterial Strains

This compound exhibits notable antibacterial activity against various strains of bacteria, particularly those resistant to conventional antibiotics. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected pathogens:

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- In Vivo Efficacy : In animal models, this compound demonstrated effective antibacterial properties against infections caused by S. aureus and other pathogens. The compound's ability to inhibit protein synthesis was linked to reduced bacterial load in infected tissues .

- Resistance Development : Despite its efficacy, there is a noted rapid development of resistance among certain bacterial strains when exposed to this compound over extended periods. This resistance is attributed to the structural similarities between this compound and other siderophores like ferrioxamine B, which may facilitate the conversion of this compound into less effective forms .

- Comparative Studies : Research comparing this compound with other antibiotics revealed that it maintains activity even in iron-rich environments, where many traditional antibiotics lose efficacy. This characteristic makes it a valuable candidate for treating infections in patients with high iron levels or those undergoing iron supplementation therapy .

Q & A

Q. What is the molecular structure of Ferrimycin A1, and how does it influence its antibacterial activity?

- Methodological Answer : this compound is a siderophore-antibiotic conjugate comprising a catechol-hydroxamate moiety linked to an amino acid-derived backbone . Structural elucidation via NMR and mass spectrometry is critical to confirm its iron-chelating regions (e.g., benzene rings and hydroxamate groups) and its antibiotic component. Comparative analysis with structurally similar siderophores (e.g., Albomycin δ1) can reveal structure-activity relationships. For initial characterization, use crystallography or computational modeling (e.g., molecular docking) to map interactions with bacterial iron transporters .

Q. What experimental models are appropriate for assessing this compound’s antibacterial efficacy?

- Methodological Answer : Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) in broth microdilution assays to determine minimum inhibitory concentrations (MICs) under iron-limited conditions. Include controls with excess iron to confirm siderophore-mediated activity. Pair this with time-kill curves and biofilm disruption assays. For in vivo models, employ murine infection studies with iron-deficient diets to mimic human physiological iron availability .

Q. How can researchers differentiate this compound’s mode of action from other iron-chelating antibiotics?

- Methodological Answer : Conduct competitive binding assays using purified bacterial iron transporters (e.g., FhuD2 in S. aureus) and radiolabeled iron (⁵⁵Fe). Compare uptake inhibition between this compound and non-siderophore antibiotics. Transcriptomic analysis (RNA-seq) of treated bacteria can identify iron-regulated gene expression changes (e.g., fur regulon). Pair this with metabolomics to track intracellular iron levels .

Advanced Research Questions

Q. How should contradictory data on this compound’s resistance mechanisms be resolved?

- Methodological Answer : Contradictions may arise from strain-specific mutations (e.g., efflux pumps vs. target modification). Perform whole-genome sequencing of resistant mutants and cross-reference with phenotypic assays (e.g., efflux inhibition using carbonyl cyanide m-chlorophenyl hydrazone). Validate findings using isogenic knockout strains. Apply statistical frameworks like Bayesian meta-analysis to reconcile disparate datasets .

Q. What strategies optimize this compound’s stability in pharmacokinetic studies?

- Methodological Answer : Use HPLC-MS to monitor degradation products in simulated physiological conditions (e.g., pH 7.4, 37°C). Modify the molecule’s labile groups (e.g., hydroxamate) via semi-synthesis or formulation with stabilizers (e.g., cyclodextrins). Validate stability in serum protein binding assays and murine pharmacokinetic models. Compare bioavailability metrics (AUC, Cmax) across formulations .

Q. How can researchers design assays to study this compound’s off-target effects in eukaryotic cells?

- Methodological Answer : Use human cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays. Screen for mitochondrial iron depletion using fluorescent probes (e.g., Rhodamine B). Combine RNA interference (siRNA) targeting human iron transporters (e.g., DMT1) with rescue experiments using iron supplements. Cross-validate with proteomic profiling to identify non-iron-related pathways affected .

Data Analysis & Publication

Q. What statistical approaches are recommended for analyzing dose-response variability in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to MIC data using software like GraphPad Prism. Account for batch effects via mixed-effects modeling. Report confidence intervals and effect sizes (e.g., Cohen’s d). For high-throughput data, use machine learning (e.g., random forests) to identify covariates influencing variability .

Q. How should researchers present complex this compound datasets (e.g., multi-omics) in manuscripts?

- Methodological Answer : Use hierarchical clustering or heatmaps for transcriptomic/metabolomic data. Embed interactive visualizations (e.g., 3D structures) as supplementary files. Follow FAIR principles for data deposition in repositories like MetaboLights or NCBI GEO. In tables, highlight statistically significant changes (p < 0.05) with footnotes explaining normalization methods .

Q. What frameworks guide hypothesis generation for this compound’s role in polymicrobial infections?

- Methodological Answer : Use the PICO framework:

- P opulation: Co-cultures of S. aureus and Pseudomonas aeruginosa.

- I ntervention: this compound treatment.

- C omparison: Iron-rich vs. iron-limited conditions.

- O utcome: Changes in biofilm biomass or virulence factor secretion.

Supplement with FINER criteria to ensure feasibility and novelty .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies. Publish raw data (e.g., NMR spectra, MIC values) in open-access repositories. Include detailed protocols for iron-depleted media preparation and bacterial culture conditions. Use third-party quality control (e.g., ATCC strain verification) and pre-register hypotheses on platforms like OSF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.